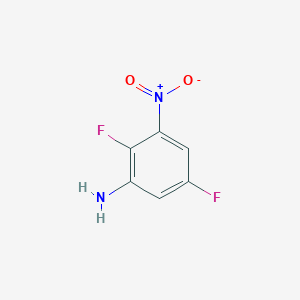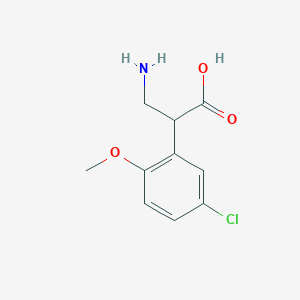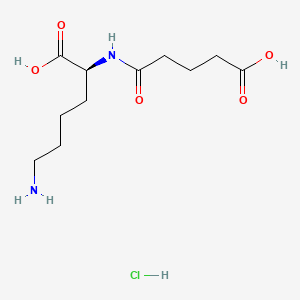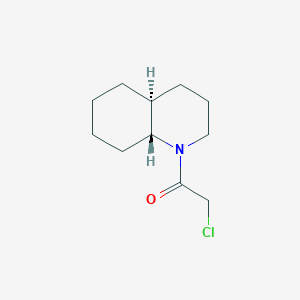
2-Chloro-1-(trans-octahydroquinolin-1(2H)-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a decahydroquinoline ring system and a chloroethanone moiety
Preparation Methods
The synthesis of rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Decahydroquinoline Ring: This step involves the cyclization of appropriate precursors to form the decahydroquinoline ring system.
Introduction of the Chloroethanone Moiety: The chloroethanone group is introduced through a substitution reaction, where a suitable chloroethanone precursor reacts with the decahydroquinoline intermediate.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the chloroethanone moiety to other functional groups, such as alcohols or amines.
Substitution: The chloro group in the chloroethanone moiety can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one can be compared with other similar compounds, such as:
rac-(4aR,8aS)-decahydroisoquinolin-5-one hydrochloride: This compound has a similar decahydroquinoline ring system but differs in the functional groups attached.
rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide: This compound also features a decahydroquinoline ring but has a sulfonamide group instead of a chloroethanone moiety.
The uniqueness of rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
50669-65-3 |
|---|---|
Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
1-[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]-2-chloroethanone |
InChI |
InChI=1S/C11H18ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h9-10H,1-8H2/t9-,10+/m0/s1 |
InChI Key |
RDTNIAJMHHVOCO-VHSXEESVSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CCCN2C(=O)CCl |
Canonical SMILES |
C1CCC2C(C1)CCCN2C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)
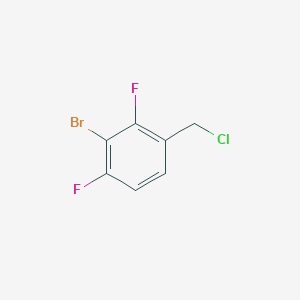
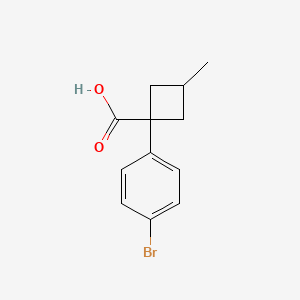
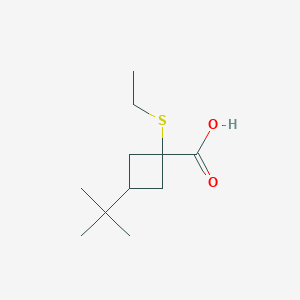
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
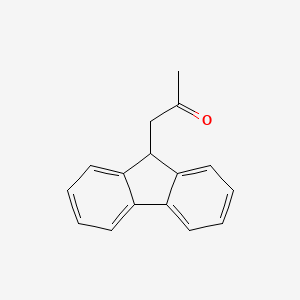
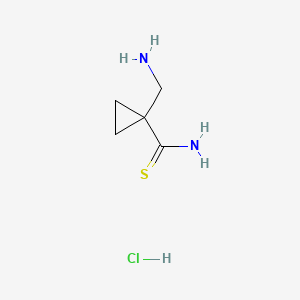

![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
